molecular formula C14H13ClFN5 B11412180 6-chloro-N-[(4-fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

6-chloro-N-[(4-fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B11412180
M. Wt: 305.74 g/mol
InChI Key: FSNNHDCFUQLSQP-UHFFFAOYSA-N
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Description

6-chloro-N-[(4-fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of new therapeutic agents. The presence of both chloro and fluoro substituents in the molecule enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-[(4-fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzylamine with 6-chloro-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine in the presence of a suitable base and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the chloro or fluoro substituents, potentially leading to the formation of dehalogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: As a versatile building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-chloro-N-[(4-fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological pathways. For example, it has been shown to inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation and cancer progression .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 6-chloro-N-[(4-fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine exhibits unique structural features that contribute to its distinct biological activity. The presence of both chloro and fluoro substituents enhances its chemical stability and potential for therapeutic applications. Additionally, its triazolopyrimidine scaffold provides a versatile platform for further chemical modifications and optimization.

Properties

Molecular Formula

C14H13ClFN5

Molecular Weight

305.74 g/mol

IUPAC Name

6-chloro-N-[(4-fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

InChI

InChI=1S/C14H13ClFN5/c1-8-12(15)9(2)21-14(18-8)19-13(20-21)17-7-10-3-5-11(16)6-4-10/h3-6H,7H2,1-2H3,(H,17,20)

InChI Key

FSNNHDCFUQLSQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=NC(=NN12)NCC3=CC=C(C=C3)F)C)Cl

Origin of Product

United States

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